N-(2-chloro-5-nitrophenyl)-5-nitrofuran-2-carboxamide
Overview
Description
N-(2-chloro-5-nitrophenyl)-5-nitrofuran-2-carboxamide is a synthetic organic compound characterized by the presence of both nitro and chloro substituents on a phenyl ring, as well as a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 2-chloro-5-nitroaniline with 5-nitrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The furan ring can be oxidized under strong oxidative conditions to yield various oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products
Reduction: 2-amino-5-nitrophenyl-5-nitrofuran-2-carboxamide.
Substitution: N-(2-methoxy-5-nitrophenyl)-5-nitrofuran-2-carboxamide.
Oxidation: Various carboxylic acids and aldehydes depending on the conditions.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-5-nitrofuran-2-carboxamide involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects. The chloro substituent may also play a role in enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-nitrophenyl)thiocarbamate
- N-(2-chloro-5-nitrophenyl)benzamide
- N-(2-chloro-5-nitrophenyl)butanamide
Uniqueness
N-(2-chloro-5-nitrophenyl)-5-nitrofuran-2-carboxamide is unique due to the presence of both nitro and chloro substituents on the phenyl ring, combined with a nitrofuran moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-5-nitrofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O6/c12-7-2-1-6(14(17)18)5-8(7)13-11(16)9-3-4-10(21-9)15(19)20/h1-5H,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKDXQKNSWXTLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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